4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride
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Overview
Description
4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride is a heterocyclic compound that contains an imidazole ring. Imidazoles are a significant class of compounds in organic chemistry due to their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Chemical Reactions Analysis
4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon or nickel . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors in biological systems, leading to various effects such as inhibition of enzyme activity or modulation of receptor function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride can be compared with other imidazole-containing compounds, such as:
Imidazole: The parent compound of the imidazole family, known for its basicity and ability to form hydrogen bonds.
1-methylimidazole: A derivative of imidazole with a methyl group at the nitrogen atom, used as a solvent and catalyst in organic synthesis.
2-phenylimidazole: An imidazole derivative with a phenyl group, known for its antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
5-cyclopropyl-1H-imidazole-2-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-3-7-9-4-6(10-7)5-1-2-5;/h4-5H,1-2H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYIAPUXACIQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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